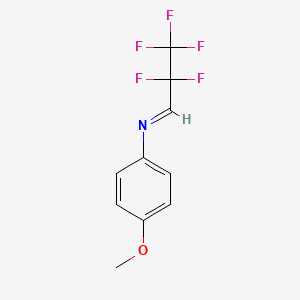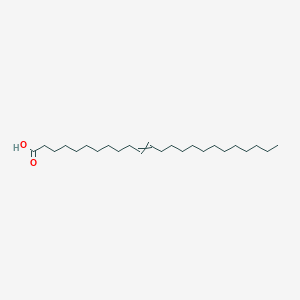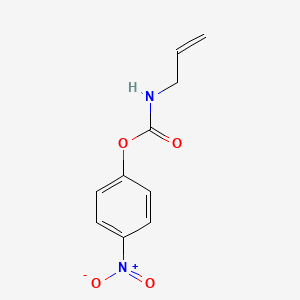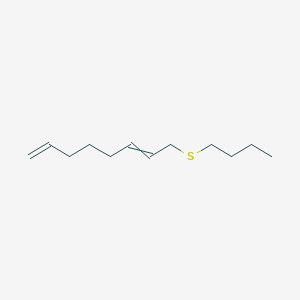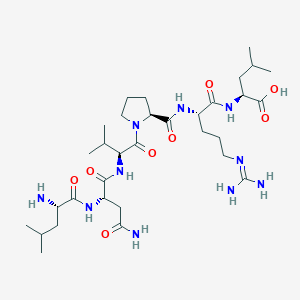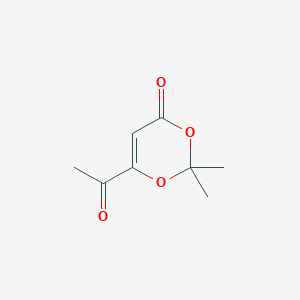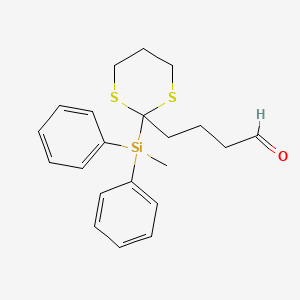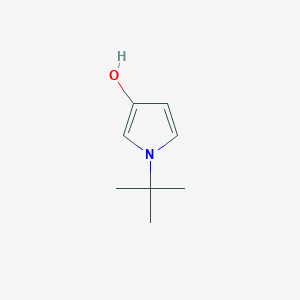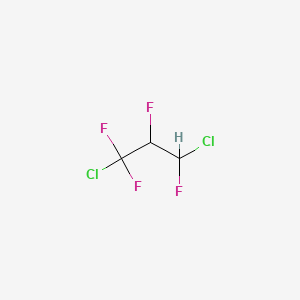![molecular formula C12H15N3Se B14264367 Benzene, [[1-(azidomethyl)cyclopentyl]seleno]- CAS No. 136061-63-7](/img/structure/B14264367.png)
Benzene, [[1-(azidomethyl)cyclopentyl]seleno]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, [[1-(azidomethyl)cyclopentyl]seleno]- is an organoselenium compound that features a benzene ring substituted with a cyclopentyl group containing an azidomethyl and a seleno group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [[1-(azidomethyl)cyclopentyl]seleno]- typically involves the following steps:
Formation of the Azidomethyl Group: This can be achieved by reacting a suitable precursor with sodium azide (NaN₃) under appropriate conditions.
Introduction of the Seleno Group: The seleno group can be introduced via nucleophilic substitution reactions using selenium-containing reagents.
Cyclopentyl Group Attachment: The cyclopentyl group can be attached through various organic synthesis techniques, such as Friedel-Crafts alkylation.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, [[1-(azidomethyl)cyclopentyl]seleno]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The azidomethyl group can participate in nucleophilic substitution reactions, while the benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium azide (NaN₃), selenium-containing reagents
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield selenoxides or selenones, while reduction may produce selenides.
Wissenschaftliche Forschungsanwendungen
Benzene, [[1-(azidomethyl)cyclopentyl]seleno]- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organoselenium compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Benzene, [[1-(azidomethyl)cyclopentyl]seleno]- involves its interaction with molecular targets and pathways within biological systems. The azidomethyl group can undergo bioorthogonal reactions, while the seleno group can participate in redox reactions, influencing cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, [[1-(azidomethyl)cyclopentyl]thio]-: Similar structure but with a sulfur atom instead of selenium.
Benzene, [[1-(azidomethyl)cyclopentyl]oxy]-: Similar structure but with an oxygen atom instead of selenium.
Uniqueness
Benzene, [[1-(azidomethyl)cyclopentyl]seleno]- is unique due to the presence of the seleno group, which imparts distinct chemical and biological properties compared to its sulfur and oxygen analogs. The selenium atom can participate in unique redox reactions and has different electronic properties, making this compound valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
136061-63-7 |
|---|---|
Molekularformel |
C12H15N3Se |
Molekulargewicht |
280.24 g/mol |
IUPAC-Name |
[1-(azidomethyl)cyclopentyl]selanylbenzene |
InChI |
InChI=1S/C12H15N3Se/c13-15-14-10-12(8-4-5-9-12)16-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2 |
InChI-Schlüssel |
SWBNGKYGMBINEL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)(CN=[N+]=[N-])[Se]C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5R)-2,6,10,10-Tetramethyl-1-oxaspiro[4.5]deca-2,6-dien-8-one](/img/structure/B14264292.png)

![N~1~,N~2~-Bis[1-(pyridin-2-yl)propan-2-yl]ethane-1,2-diamine](/img/structure/B14264299.png)
